N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c25-21(15-14-16-8-2-1-3-9-16)23-18-11-5-4-10-17(18)22-24-19-12-6-7-13-20(19)26-22/h1-13H,14-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBRUAYUZRXGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-phenylpropanamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product. For example, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Chemical Reactions Analysis
Cyclization and Heterocyclic Ring Formation
Reaction with activated chlorocompounds (e.g., hydrazonoyl bromides, bromoacetylbenzothiazole) induces cyclization to form novel heterocycles :
| Reactant | Product Class | Key Structural Feature |
|---|---|---|
| Hydrazonoyl bromides (2a–c) | 1,3,4-Thiadiazoles | N-(benzothiazol-2-yl)-3-oxo group |
| Bromoacetylbenzothiazole (3) | Polysubstituted thiophenes | Benzothiazole fused to thiophene ring |
Conditions :
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Solvent: DMF or ethanol.
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Temperature: 70–100°C.
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Key intermediates: Thioamide derivatives (e.g., 2-(phenylthiocarbamoyl)-N-(benzothiazol-2-yl)-3-oxopropanamide) .
Functional Group Transformations
The propanamide side chain undergoes selective modifications:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO₄ in acidic medium | Conversion of CH₂ to carbonyl |
| Reduction | LiAlH₄ in dry ether | Amide to amine transformation |
| Hydrolysis | NaOH (6M), 80°C | Cleavage of amide bond |
| Acetylation | Acetic anhydride, pyridine | N-acetylated derivatives |
Example : Hydrolysis of the amide bond yields 3-phenylpropanoic acid and 2-aminobenzothiazole .
Interaction with Biological Targets
The compound interacts with enzymes and receptors via:
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Hydrogen bonding : Between the amide carbonyl and thrombin’s S1 pocket (binding energy: −8.2 kcal/mol) .
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π-π stacking : Benzothiazole ring with Tyr-151 and Trp-215 residues .
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Electrostatic interactions : Protonated dimethylamino group with Asp-189.
Biological activity modulation :
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Coagulation pathways : Shortens APTT (activated partial thromboplastin time) by 38.84% at 1 μmol/L .
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Thrombin activation : Competitive binding (IC₅₀ = 0.119 μmol/L) .
Structural Analysis via Crystallography
X-ray diffraction studies reveal:
| Parameter | Compound Q9 (Monoclinic System) | Compound Q7 (Triclinic System) |
|---|---|---|
| Space group | P2₁/c | P-1 |
| Unit cell dimensions | a=12.34 Å, b=7.89 Å, c=15.23 Å | a=8.12 Å, b=9.45 Å, c=10.67 Å |
| Bond length (C–N) | 1.332 Å | 1.345 Å |
Key observation : The benzothiazole ring adopts a planar conformation, facilitating π-stacking interactions .
Comparative Reactivity with Analogues
Structural analogs exhibit distinct reactivity profiles:
| Compound | Key Difference | Reactivity Outcome |
|---|---|---|
| N-(benzothiazol-2-yl)benzamide | Lacks propanamide chain | Lower thrombin affinity |
| 3-(Benzothiazol-2-yl)-3-oxopropanenitrile | Cyano group instead of amide | Enhanced electrophilicity |
| 5-Bromo-2-fluorophenylzinc iodide | Halogen substituents | Cross-coupling reactivity |
SAR Insight : The propanamide chain’s length and substituents critically influence both chemical reactivity and biological activity .
Stability and Degradation Pathways
Thermogravimetric analysis (TGA) shows:
-
Major degradation products : Benzoic acid derivatives and NH₃.
Light sensitivity : Benzothiazole moiety undergoes photodegradation via C–S bond cleavage under UV irradiation .
Scientific Research Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and tuberculosis.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate inflammation. Additionally, molecular docking studies have shown that it can bind to specific protein receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
The following analysis compares N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-phenylpropanamide with structurally related compounds, focusing on molecular features, synthesis strategies, and inferred biological activities.
Structural Analogues with Heterocyclic Modifications
Key Insights :
- Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) enhance metabolic stability and target selectivity .
- Heterocyclic appendages (e.g., triazolo-pyridine) improve binding to ATP pockets in kinases .
Substituted Benzothiazole Derivatives
Key Insights :
- Fluorination at the benzothiazole 6-position improves blood-brain barrier penetration .
- Hybrid scaffolds (e.g., coumarin-benzimidazole) broaden activity spectra, including antimalarial effects .
Propanamide Chain Variations
Key Insights :
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-phenylpropanamide, a compound within the benzothiazole amide derivatives, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis of the Compound
The synthesis of this compound typically involves a nucleophilic acyl substitution reaction between 2-aminobenzothiazole and various cinnamic acid derivatives. This method has been reported to yield compounds with good thermal stability and significant biological activity .
Hemostatic Activity
One of the most notable biological activities of this compound is its hemostatic effect. In vitro studies have demonstrated that derivatives, including this compound, exhibit significant platelet aggregation activity. For instance, compound Q2 (which shares structural similarities) showed a remarkable EC50 value of 0.036 μmol/L, indicating potent platelet aggregation activity compared to etamsylate (EC50 = 46.22 μmol/L) .
The hemostatic properties were evaluated using various assays:
- Activated Partial Thromboplastin Time (APTT) : Measures intrinsic pathway coagulation.
- Prothrombin Time (PT) : Assesses extrinsic pathway activation.
- Thrombin Time (TT) : Evaluates thrombin's ability to convert fibrinogen to fibrin.
Results indicated that certain modifications in the chemical structure could enhance or diminish these activities. For example, adding methoxy groups reduced platelet aggregation activity, while acetoxyl substitutions increased it .
Structure-Activity Relationship (SAR)
The structure of benzothiazole derivatives plays a crucial role in their biological efficacy. The following table summarizes the EC50 values for selected derivatives:
| Compound | EC50 (μmol/L) | Notes |
|---|---|---|
| Q2 | 0.036 | Highest platelet aggregation activity |
| Q4 | 0.119 | Moderate activity |
| Q3 | 1.246 | Lower activity |
| Q8 | 18.09 | Minimal activity |
| Q9 | 35.47 | Least effective |
These findings suggest that specific functional groups and their positions significantly influence the biological properties of the compounds.
In Vitro Studies
In vitro assays have consistently shown that compounds derived from N-(benzo[d]thiazol-2-yl) exhibit various pharmacological effects:
- Antitumor Activity : Some benzothiazole derivatives display selective antitumor properties against various cancer cell lines, including breast and ovarian cancers .
- Acetylcholinesterase Inhibition : Compounds containing thiazole moieties have been investigated for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels .
Molecular Modeling Studies
Molecular docking studies have provided insights into the binding interactions between N-(benzo[d]thiazol-2-yl) derivatives and target proteins such as thrombin and AChE. These studies help elucidate how structural modifications can enhance binding affinity and biological activity .
Q & A
Q. What are the common synthetic routes for N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-phenylpropanamide, and what are the critical reaction parameters affecting yield?
The compound is typically synthesized via multi-step organic reactions. A representative method involves coupling 2-aminobenzothiazole derivatives with substituted phenylpropanamide precursors. Key steps include:
- Nucleophilic substitution : Reacting 2-chloroacetamide intermediates with amines or heterocycles under reflux in polar aprotic solvents (e.g., DMF) with triethylamine as a base .
- Cyclization : Acid- or base-mediated cyclization of thiourea intermediates to form benzothiazole-containing heterocycles . Critical parameters include temperature control (80–100°C), solvent selection, and stoichiometric ratios of reactants to minimize side products. Yields range from 43.5–58.1% depending on substituent reactivity .
Q. Which spectroscopic and chromatographic techniques are routinely employed to confirm the structure and purity of this compound?
- Spectroscopy :
- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing aromatic protons in benzothiazole (δ 7.2–8.5 ppm) and amide linkages (δ 10–12 ppm) .
- IR : Identifies functional groups like C=O (1650–1750 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
Q. What preliminary biological screening assays are recommended to assess the compound's potential therapeutic applications?
- Anti-inflammatory : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) and albumin denaturation tests .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antimicrobial : Broth microdilution assays against bacterial/fungal strains (e.g., E. coli, C. albicans) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the anti-inflammatory activity of benzothiazole derivatives like this compound?
- Substituent Variation : Introduce electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CF₃) groups at the benzothiazole C-6 position to modulate COX-2 selectivity .
- Pharmacophore Modeling : Use docking simulations to identify key interactions (e.g., hydrogen bonding with Tyr-385 and Ser-530 in COX-2) .
- In Vivo Validation : Test optimized analogs in carrageenan-induced paw edema models to correlate in silico predictions with experimental results .
Q. What computational strategies are utilized to predict binding affinities and selectivity of this compound against targets like COX-2 or RIPK3?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. For example, benzothiazole derivatives show π-π stacking with RIPK3's hydrophobic pocket .
- Molecular Dynamics (MD) : Assess binding stability over 100-ns simulations in explicit solvent models .
- Free Energy Calculations : MM-GBSA or MM-PBSA to quantify binding free energies and prioritize candidates .
Q. How should researchers address contradictions in biological activity data across different experimental models for this compound?
- Model Selection : Compare results across cell lines (e.g., RAW 264.7 macrophages vs. primary human cells) to identify cell-specific responses .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., serum-free media, consistent incubation times) .
- Mechanistic Studies : Use knockdown (siRNA) or knockout (CRISPR) models to confirm target specificity. For example, RIPK3 inhibition in necroptosis assays may explain variability in cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
